molecular formula C21H22N4O4S B2815769 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 899985-10-5

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2815769
CAS RN: 899985-10-5
M. Wt: 426.49
InChI Key: IFIIKRKQTDKFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments. In

Scientific Research Applications

Metabolism and Pharmacokinetics

Studies on compounds with complex structures, such as those involving piperidine or benzamide functional groups, often focus on their metabolism and pharmacokinetics within biological systems. For instance, the study of the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into how similar compounds might be processed in the human body. This research highlighted the importance of understanding the metabolic pathways, including the principal routes of metabolism and the identification of major metabolites, which can be crucial for the development of pharmaceuticals targeting specific receptors or biological mechanisms (Renzulli et al., 2011).

Receptor Binding Studies

Compounds with piperidine and benzamide components are often investigated for their potential receptor binding properties. For example, studies on sigma receptors with radiolabeled benzamides have provided valuable information on the potential applications of these compounds in imaging and therapeutic contexts, particularly in targeting specific brain receptors (Caveliers et al., 2002). These studies are foundational in developing diagnostic tools or treatments for neurological conditions.

Pharmacological Interventions

The exploration of novel pharmacological interventions often involves compounds with complex structures that target specific pathways or receptors. For instance, the development of antagonists for the cannabinoid CB1 receptor, as studied in the pharmacokinetics and metabolism of CP-945,598 in humans, shows the process of evaluating a compound's efficacy, safety, and metabolic profile (Miao et al., 2012). Such research is critical in understanding how these compounds can be optimized for therapeutic use.

properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-20(22-14-19-17-6-2-3-7-18(17)21(27)24-23-19)15-8-10-16(11-9-15)30(28,29)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIIKRKQTDKFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

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